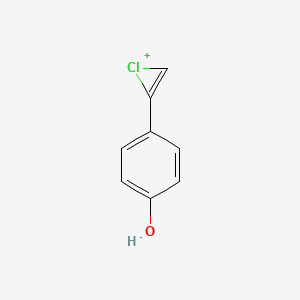
2-(4-Hydroxyphenyl)chloriren-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)chloriren-1-ium is a synthetic organic compound characterized by the presence of a chlorirenium ion attached to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)chloriren-1-ium typically involves the chlorination of 4-hydroxyphenyl derivatives. One common method is the reaction of 4-hydroxyphenyl with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)chloriren-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chlorirenium ion can be reduced to form corresponding hydroxyphenyl derivatives.
Substitution: The chlorirenium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorirenium ion under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyphenyl derivatives.
Substitution: Substituted hydroxyphenyl derivatives with various functional groups.
Scientific Research Applications
2-(4-Hydroxyphenyl)chloriren-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)chloriren-1-ium involves its interaction with molecular targets through its reactive chlorirenium ion and hydroxyphenyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: A structurally similar compound with a hydroxy group instead of a chlorirenium ion.
4-Hydroxyphenylacetic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-(4-Hydroxyphenyl)chloriren-1-ium is unique due to the presence of the chlorirenium ion, which imparts distinct reactivity and potential applications compared to its analogs. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
919790-50-4 |
|---|---|
Molecular Formula |
C8H6ClO+ |
Molecular Weight |
153.58 g/mol |
IUPAC Name |
4-(1-chloroniacycloprop-2-en-2-yl)phenol |
InChI |
InChI=1S/C8H5ClO/c10-7-3-1-6(2-4-7)8-5-9-8/h1-5H/p+1 |
InChI Key |
MYOHANVXVICESO-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1C2=C[Cl+]2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















